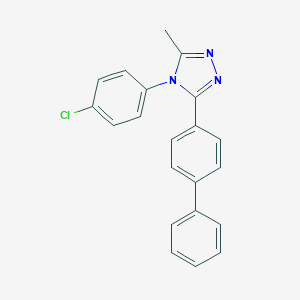
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole, also known as CCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and neuroprotective effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole in lab experiments is its potent anti-cancer and neuroprotective activity. This compound has also been shown to exhibit low toxicity and good bioavailability. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Future Directions
There are several future directions for research on 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole. One of the major areas of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the identification of the exact mechanism of action of this compound and the signaling pathways involved. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
The synthesis of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole can be achieved using various methods. One such method involves the reaction of 4-chlorobenzonitrile with 4-phenylphenylhydrazine to form this compound-4-carbonitrile. This intermediate compound can then be further reacted with sodium hydroxide to obtain the final product, this compound.
Scientific Research Applications
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has been extensively studied for its potential applications in various fields. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research has been in the field of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects and can prevent neuronal death in various neurodegenerative disease models, including Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C21H16ClN3 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3/c1-15-23-24-21(25(15)20-13-11-19(22)12-14-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
SHOPKPOOFPCCIB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)



![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)


![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)